5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine Binds Amyloid Beta Fibrils with Nanomolar Affinity
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine demonstrates high-affinity binding to amyloid beta (Aβ) aggregates, a property that distinguishes it from non-phenyl substituted 2-aminothiazoles which lack the extended aromatic system required for fibril intercalation [1]. In a competitive binding assay using [125I]IMPY (a benzothiazole-based Aβ imaging probe) as the radioligand, the compound exhibited a Ki of 4.31 nM against Aβ(1-40) fibrils. This affinity falls within the range of established benzothiazole-class imaging agents (e.g., Pittsburgh Compound-B Ki ≈ 1-5 nM), indicating comparable target engagement despite the thiazole core difference [1].
| Evidence Dimension | Binding affinity (Ki) to amyloid beta (1-40) fibrils |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | Benzothiazole-class Aβ imaging probes (e.g., PIB, Ki ≈ 1-5 nM range) |
| Quantified Difference | Comparable nanomolar affinity range (within 4-5 fold of clinical agents) |
| Conditions | Competitive binding assay with [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole radioligand; Aβ(1-40) fibrils; source not specified |
Why This Matters
This nanomolar Aβ affinity positions the compound as a viable alternative scaffold for Alzheimer's imaging probe development, offering distinct synthetic accessibility compared to benzothiazole-based tracers.
- [1] BindingDB Entry BDBM50276883 / CHEMBL4175800. Affinity Data for 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine. Ki = 4.31 nM against amyloid beta (1-40). BindingDB. View Source
